It's important to note that the research on 4-HPDA is relatively limited compared to other organic compounds. Most of the studies mentioned above are from the mid-20th century, and further investigation is needed to understand its full potential in various scientific applications.
4-Hydroxydiphenylamine, also known as p-anilinophenol, is an organic compound with the molecular formula C₁₂H₁₁NO. It features a hydroxyl group (-OH) attached to one of the phenyl rings of diphenylamine, making it a derivative of diphenylamine. This compound is characterized by its antioxidant properties and is often utilized as a catalyst or intermediate in various
There is no documented scientific research available on the specific mechanism of action of 4-Hydroxydiphenylamine in biological systems.
4-Hydroxydiphenylamine is classified as an irritant []. It can be moderately toxic by ingestion and is a severe eye irritant. Safety data sheets (SDS) recommend standard handling precautions for potentially hazardous chemicals, including wearing gloves, eye protection, and working in a well-ventilated area [].
4-Hydroxydiphenylamine exhibits notable biological activity, particularly as an antioxidant. It scavenges free radicals and reactive oxygen species, which can mitigate oxidative stress in biological systems. This property makes it relevant in studies related to aging and disease prevention . Additionally, its potential role in polymerization processes highlights its importance in materials science and industrial applications.
Several methods exist for synthesizing 4-hydroxydiphenylamine:
4-Hydroxydiphenylamine has a variety of applications across different fields:
Studies on 4-hydroxydiphenylamine have revealed interactions with various chemical species. For instance, it has been shown to scavenge carbon radicals effectively during polymerization processes induced by azobisisobutyronitrile (AIBN). This property indicates its potential utility in stabilizing polymers against oxidative degradation . Furthermore, kinetic studies have explored its interactions with quinones, providing insights into its reactivity and stability under different conditions .
Several compounds share structural similarities with 4-hydroxydiphenylamine. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Diphenylamine | Two phenyl groups linked by an amine | Commonly used as a rubber antioxidant; lacks hydroxyl group. |
p-Aminophenol | Phenol with an amino group | Primarily used in dye synthesis; does not have two phenyl groups. |
N,N-Dimethyl-p-phenylenediamine | Two amino groups on a phenylene backbone | Used in hair dyes; more reactive due to multiple amino groups. |
4-Aminodiphenylamine | Similar structure but lacks hydroxyl group | Used primarily as an intermediate in dye production; less stable than 4-hydroxydiphenylamine. |
The presence of the hydroxyl group in 4-hydroxydiphenylamine distinguishes it from these similar compounds, enhancing its solubility and antioxidant properties.
4-Hydroxydiphenylamine (CAS 122-37-2) is primarily produced through several well-established industrial methods, each offering specific advantages in terms of yield, purity, and cost-effectiveness.
One of the most significant industrial approaches involves the condensation of dihydroxybenzene (hydroquinone) with primary aromatic amines. This method, detailed in U.S. Patent 4265833A, provides an efficient route for large-scale production. The reaction typically proceeds under controlled conditions:
Hydroquinone + Primary aromatic amine → 4-Hydroxydiphenylamine + H₂O
The process typically requires:
Another important industrial method employs zinc chloride and calcium oxide as catalysts, as documented in Japanese Patent JPS58118545A. This approach has demonstrated effectiveness in producing 4-hydroxydiphenylamine with good yields. The zinc chloride-calcium oxide catalyst system facilitates the formation of the target compound through a well-controlled reaction process.
Table 1: Comparison of Industrial Synthesis Methods for 4-Hydroxydiphenylamine
The industrial production often requires precise control of reaction parameters including temperature, pressure, catalyst concentration, and reagent ratios to ensure high purity and yield. Modern industrial processes have been optimized to minimize waste and maximize efficiency.
While industrial methods focus on large-scale production, alternative synthetic pathways provide routes that may be more suitable for laboratory-scale synthesis or specialized applications.
Although not directly for synthesizing 4-hydroxydiphenylamine, related compounds can be prepared through carefully controlled oxidation-reduction processes. For example, 4-hydroxydiphenylamine itself can serve as a starting material for the synthesis of quinoneimines through oxidation with Ag₂CO₃ on Celite (Fétizon's reagent). This solid-supported oxidizing agent is easily removed after the reaction and is preferred over other methods for this transformation, providing yields of up to 99% within 24 hours.
The reverse process—reduction of appropriate precursors—can potentially be adapted for the synthesis of 4-hydroxydiphenylamine, though specific details are not elaborated in the available literature.
Electrochemical approaches represent an environmentally friendly alternative to traditional synthetic methods. Research published in the New Journal of Chemistry describes an electrochemical method for the synthesis of structurally related 4-amino-3-(phenylsulfonyl)diphenylamine derivatives. This method involves:
While this method produces derivatives rather than 4-hydroxydiphenylamine itself, it demonstrates the potential of electrochemical techniques in the synthesis of diphenylamine derivatives.
Chemistry related to p-aminophenol synthesis provides insights into potential alternative routes. Patents describe processes for preparing p-aminophenol through the rearrangement of hydroxylamine produced by partial hydrogenation of nitrobenzene. The process involves:
This approach, with appropriate modifications, could potentially be adapted for the synthesis of 4-hydroxydiphenylamine, although direct literature evidence for such adaptations is limited in the search results.
Table 2: Alternative Synthetic Approaches Related to 4-Hydroxydiphenylamine
Information about the biological and environmental formation of 4-hydroxydiphenylamine specifically is limited in the available literature. However, studies on related compounds provide insights into potential pathways.
The biodegradation of diphenylamine (DPA), a structurally related compound, has been studied under aerobic conditions. Research has identified bacterial strains capable of utilizing diphenylamine as a sole carbon, nitrogen, and energy source. Specifically:
The biodegradation pathway for diphenylamine involves:
While this doesn't directly address the formation of 4-hydroxydiphenylamine in nature, it suggests potential mechanistic pathways for how hydroxylated diphenylamine derivatives might form through biological processes.
4-Hydroxydiphenylamine has been detected in environmental samples, particularly in the context of tire particles leaching into the environment. Studies have shown that biodegradation processes can reduce the concentration of 4-hydroxydiphenylamine (4-HDPA) in environmental samples by up to 88%, indicating that natural degradation processes exist for this compound.
The presence of 4-hydroxydiphenylamine in tire leachate at concentrations of approximately 50 μg/g suggests that it may form as a degradation product of other compounds used in tire manufacturing. This provides evidence for environmental pathways that can both produce and degrade this compound, although the specific mechanisms are not fully elucidated in the available literature.
Table 3: Environmental and Biological Aspects of 4-Hydroxydiphenylamine
The oxidative degradation of 4-hydroxydiphenylamine follows multiple mechanistic pathways, with quinone formation representing the primary transformation route [6] [7]. Research has demonstrated that oxidation of 4-hydroxydiphenylamine proceeds via formation of N-phenyl-p-benzoquinone monoimine as the principal product [8] [6]. This oxidative process occurs through a two-electron oxidation mechanism, where the phenolic hydroxyl group is converted to a quinone functionality while maintaining the amine substitution [9].
Studies utilizing hypochlorite as an oxidizing agent have shown that 4-hydroxydiphenylamine can be converted with extremely high selectivity into the corresponding quinoneimine [6]. The conversion achieves nearly quantitative yields under controlled conditions, with HPLC analysis indicating formation of N-phenyl-p-benzoquinone-imine at 87.5% and unreacted 4-hydroxydiphenylamine at 12.1% [6]. This oxidative pathway avoids the drawbacks associated with metal catalysts, providing high conversion rates and enhanced selectivity compared to alternative oxidation methods [6].
The kinetics of oxidative degradation have been characterized through reversible chain reaction studies involving 2,5-dichloroquinone and 4-hydroxydiphenylamine [10]. These investigations revealed an equilibrium constant of 3.2 for the reversible oxidation process, with reaction rates dependent on concentrations of initiators, reactants, and products [10]. The rate constants for elementary steps in the reaction mechanism were determined using experimental data and the method of equal concentrations [10].
Oxidation Parameter | Value | Reference |
---|---|---|
Quinoneimine Formation | 87.5% | [6] |
Equilibrium Constant | 3.2 | [10] |
Selectivity | >95% | [6] |
Conversion Rate | Nearly quantitative | [6] |
Reductive transformation mechanisms of 4-hydroxydiphenylamine involve electron transfer processes and hydrogenation reactions that modify both the aromatic ring and functional group substituents [11] [12]. Electrochemical reduction studies have shown that the compound can undergo reduction at the quinone functionality when present in its oxidized form, regenerating the hydroquinone structure through electron addition processes [11].
The reductive pathways are influenced by the presence of metal catalysts and hydrogen sources [12]. Research on electroreductive hydrogenation has demonstrated that compounds containing both aromatic amine and phenolic functionalities can be reduced using water as a hydrogen source through iron-catalyzed processes [12]. These reactions proceed via formation of iron-hydride intermediates that facilitate electron transfer to the aromatic system [12].
Mechanistic studies have revealed that reductive transformations can occur through both direct electrochemical pathways and metal-catalyzed hydrogen transfer reactions [11] [12]. The reduction potential and reaction kinetics are significantly influenced by the pH of the reaction medium and the presence of supporting electrolytes [11]. Deuteration experiments using deuterium oxide have provided evidence for the hydrogen incorporation mechanism, showing excellent deuterium incorporation when deuterated water is employed as the hydrogen source [12].
The reduction of quinone derivatives formed from 4-hydroxydiphenylamine follows reversible pathways, where the quinoneimine can be reduced back to the original hydroxydiphenylamine structure [9]. This reversibility is important for understanding the overall redox behavior of the compound and its potential applications in electron transfer processes [9].
Electrophilic substitution reactions of 4-hydroxydiphenylamine are governed by the activating effects of both the hydroxyl and amino substituents on the aromatic ring system [13] [14]. The hydroxyl group is strongly activating and directs electrophiles to ortho and para positions relative to its attachment point [13]. The presence of the diphenylamine functionality introduces additional complexity to the substitution pattern due to the electron-donating nature of the nitrogen atom [14].
Research on electrophilic aromatic substitution has shown that phenolic compounds undergo facile reactions with various electrophiles even in the absence of Lewis acid catalysts [14]. For 4-hydroxydiphenylamine, nitration reactions proceed at low temperatures using dilute nitric acid to give mixtures of ortho and para nitrophenol derivatives [14]. The regioselectivity is influenced by the relative activating strengths of the hydroxyl and amino groups [14].
Halogenation reactions of 4-hydroxydiphenylamine occur readily due to the highly activating effect of the hydroxyl group [14]. Treatment with bromine in solvents of low polarity such as chloroform at low temperatures produces monobrominated products [14]. When exposed to bromine water, the reaction proceeds to give polyhalogenated derivatives [14].
The mechanistic pathway for electrophilic substitution involves formation of a sigma complex intermediate, where the electrophile attacks the activated aromatic ring [15]. The stability of this intermediate is enhanced by resonance delocalization involving both the hydroxyl and amino substituents [15]. Kinetic studies have demonstrated that the reaction rates are significantly influenced by the electronic properties of both the substrate and the electrophile [16].
Reaction Type | Conditions | Products | Selectivity |
---|---|---|---|
Nitration | Dilute HNO₃, 298K | ortho/para nitrophenols | Mixed isomers |
Halogenation | Br₂/CHCl₃, low temp | Monobrominated | High |
Halogenation | Br₂/H₂O | Polybrominated | Complete substitution |
Photochemical transformations of 4-hydroxydiphenylamine involve complex mechanisms that can lead to cyclization products and photodegradation pathways [8] [17]. The primary photochemical reaction pathway involves photocyclization processes similar to those observed in related diphenylamine derivatives [17] [18]. Research has demonstrated that UV irradiation of 4-hydroxydiphenylamine in aerated cyclohexane leads to photocyclization as the main reaction pathway [8].
Studies have shown that in the presence of polychloromethane as a quencher, photooxidation to N-phenyl-p-benzoquinone monoimine occurs instead of photocyclization [8]. This reaction proceeds through an exciplex intermediate that is non-fluorescent, and the formation of the quinoneimine product parallels the quenching of fluorescence [8]. Kinetic analysis based on this mechanism provides fluorescence quenching constants that agree well with values obtained from direct fluorescence studies [8].
The photocyclization mechanism involves formation of carbazole-type structures through intramolecular cyclization reactions [17] [18]. These reactions are initiated by electronic excitation of the aromatic system, followed by bond formation between the two phenyl rings [18]. The quantum efficiency of these processes depends on the solvent environment and the presence of oxygen or other reactive species [8].
Photochemical degradation pathways have been identified in environmental studies, where 4-hydroxydiphenylamine serves as a transformation product of larger molecular precursors [19]. Under environmental conditions, both hydrolysis and photodegradation represent major transformation mechanisms [19]. The photochemical reactions can produce various intermediates including hydroxylated derivatives and ring-opened products [20].
Photochemical Condition | Primary Product | Mechanism | Reference |
---|---|---|---|
Aerated cyclohexane | Photocyclization | Intramolecular cyclization | [8] |
With polychloromethane | N-phenyl-p-benzoquinone monoimine | Exciplex formation | [8] |
Environmental conditions | Multiple products | Photodegradation | [19] |
UV irradiation | Carbazole derivatives | Ring cyclization | [17] |
4-Hydroxydiphenylamine demonstrates moderate environmental persistence with significant pH-dependent behavior in aquatic systems. The compound exhibits a water solubility of 170 milligrams per liter, which facilitates its distribution in aquatic environments [1]. The octanol-water partition coefficient (log Kow) ranges from 2.46 to 2.82, indicating moderate lipophilicity and potential for bioaccumulation in organic tissues [2] [3].
The bioaccumulation potential of 4-hydroxydiphenylamine in aquatic organisms is classified as low, with bioconcentration factors remaining below 1000 [4]. This relatively low bioaccumulation tendency is attributed to the compound's moderate water solubility and the presence of hydroxyl groups that enhance its polarity and facilitate excretion processes. The Henry's Law constant of 0.0057 Pascal-cubic meters per mole at 25 degrees Celsius indicates minimal volatilization from surface waters, suggesting that the compound will predominantly remain in the aquatic phase rather than partition to the atmosphere [1].
Environmental monitoring studies have detected 4-hydroxydiphenylamine in urban stormwater runoff at concentrations exceeding 1 microgram per liter, particularly during rain events when tire wear particles are mobilized from roadway surfaces [5]. The compound's persistence in aquatic systems is influenced by several environmental factors, including pH, temperature, dissolved oxygen levels, and the presence of heavy metal catalysts.
The soil adsorption coefficient (Koc) is estimated at approximately 3.5 based on the compound's octanol-water partition coefficient, indicating low to moderate mobility in soil systems [6]. This mobility characteristic suggests potential for groundwater contamination in areas with high loading rates, particularly near transportation corridors where tire wear particles accumulate.
The hydrolytic stability of 4-hydroxydiphenylamine exhibits pronounced pH dependency, with degradation rates varying by more than an order of magnitude across environmentally relevant pH ranges. Under laboratory conditions at 50 degrees Celsius, hydrolysis half-lives demonstrate the following pH-dependent pattern: 80 hours at pH 4, 57 hours at pH 7, and 5 hours at pH 9 [1].
This pH-dependent degradation pattern indicates that 4-hydroxydiphenylamine is most stable under acidic conditions and undergoes rapid hydrolysis under alkaline conditions. The enhanced degradation at higher pH values is attributed to increased nucleophilic attack by hydroxide ions on the aromatic amine structure, leading to ring opening and subsequent transformation to more polar metabolites.
The hydrolysis mechanism involves nucleophilic substitution reactions where water molecules attack electrophilic carbon centers adjacent to the nitrogen atom. Under alkaline conditions, the increased concentration of hydroxide ions accelerates this process, while acidic conditions protonate the amino group, reducing its electron-donating capacity and stabilizing the aromatic ring system against nucleophilic attack [7].
Temperature effects on hydrolysis rates follow Arrhenius kinetics, with reaction rates approximately doubling for every 10-degree Celsius increase in temperature. At environmentally relevant temperatures (10-25 degrees Celsius), hydrolysis half-lives are expected to be significantly longer than those measured at 50 degrees Celsius, potentially extending persistence in natural waters by several weeks to months depending on pH conditions [8].
The presence of dissolved organic matter and heavy metal ions can catalyze hydrolytic degradation through complexation reactions and radical formation processes. Studies with structurally similar compounds indicate that metal ions such as manganese, cobalt, copper, molybdenum, and zinc can reduce hydrolysis half-lives by up to 50 percent through oxidative mechanisms [1].
Comprehensive biotransformation studies using zebrafish embryos (Danio rerio) as a model organism have revealed extensive metabolic conversion of 4-hydroxydiphenylamine through both Phase I and Phase II enzymatic pathways. Over a 96-hour exposure period, 4-hydroxydiphenylamine represented approximately 53 percent of the total transformation products derived from the parent compound 6-PPD, establishing it as the most prominent metabolite in this biological system [9] [10].
The biotransformation pathway involves multiple enzymatic processes, beginning with cytochrome P450-mediated hydroxylation reactions that can occur at various positions on the aromatic rings. These Phase I reactions are followed by extensive Phase II conjugation processes, including glucuronidation, sulfation, and glutathione conjugation, which serve as detoxification mechanisms [11] [12].
Glucuronidation represents a major detoxification pathway, accounting for 15-20 percent of 4-hydroxydiphenylamine metabolites. This process involves conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs), resulting in more water-soluble metabolites that are readily excreted [11]. The glucuronide conjugates demonstrate enhanced stability compared to the parent compound and reduced potential for further bioactivation.
Sulfation constitutes another significant Phase II pathway, representing 20-25 percent of 4-hydroxydiphenylamine metabolites. Sulfotransferase enzymes catalyze the conjugation of the hydroxyl group with sulfate, creating highly polar metabolites with minimal bioaccumulation potential [12]. The sulfate conjugates exhibit greater chemical stability than glucuronides under acidic conditions but may undergo hydrolysis under alkaline conditions.
Glutathione conjugation represents a critical detoxification mechanism, particularly for reactive intermediates formed during biotransformation. The formation of glutathione conjugates (10-15 percent of metabolites) and their subsequent degradation products, including N-acetylcysteine (5-10 percent) and cysteine conjugates (3-5 percent), serves as a biomarker of oxidative stress and reactive intermediate formation [9].
A particularly significant biotransformation pathway involves the oxidative activation of 4-hydroxydiphenylamine to form a highly reactive quinone imine intermediate. This quinone imine represents 2-3 percent of the total metabolite profile but demonstrates high reactivity toward cellular nucleophiles, including proteins and potentially DNA [9]. The quinone imine can undergo further conjugation with sulfate groups, forming more stable metabolites that retain some oxidative potential.
The cytochrome P450 enzyme systems responsible for 4-hydroxydiphenylamine metabolism include multiple isoforms, with CYP1A, CYP2B, CYP2C, and CYP3A families demonstrating catalytic activity toward phenylamine substrates [13] [14]. Species differences in cytochrome P450 expression profiles may contribute to the observed variation in sensitivity to 4-hydroxydiphenylamine and related compounds among different fish species.
Comparative toxicological assessment of 4-hydroxydiphenylamine with its structural analogue 6-PPDQ (6-PPD quinone) reveals significant differences in both acute toxicity and species sensitivity patterns. In acute toxicity studies using early instars of the mayfly Neocloeon triangulifer, 4-hydroxydiphenylamine demonstrated a 96-hour median lethal concentration (LC50) of 339 micrograms per liter, which substantially exceeds environmentally relevant concentrations [5].
In contrast, 6-PPDQ exhibits extreme acute toxicity to sensitive salmonid species, with 24-hour LC50 values as low as 80.4 nanograms per liter for coho salmon, representing a toxicity differential of more than three orders of magnitude compared to 4-hydroxydiphenylamine [15]. This dramatic difference in potency reflects distinct mechanisms of toxic action and structural features that influence bioavailability and target organ interactions.
Zebrafish embryos demonstrate remarkable tolerance to both compounds, with 6-PPDQ LC50 values exceeding 12,700 micrograms per liter, indicating species-specific sensitivity patterns that may be related to differences in biotransformation capacity [9]. The extensive biotransformation of both compounds in zebrafish embryos, with over 95 percent of 6-PPDQ being metabolized within 96 hours, suggests that metabolic capacity serves as a protective mechanism against acute toxicity.
The structure-activity relationship analysis reveals that the quinone moiety in 6-PPDQ confers significantly greater electrophilic reactivity compared to the simple hydroxyl group in 4-hydroxydiphenylamine. The quinone structure readily participates in redox cycling reactions, generating reactive oxygen species and depleting cellular antioxidant systems, while 4-hydroxydiphenylamine requires metabolic activation to achieve similar reactivity [16].
Chinook salmon demonstrate intermediate sensitivity to 6-PPDQ compared to coho salmon, with LC50 values exceeding 80,000 nanograms per liter, illustrating the species-specific nature of toxic responses within the salmonid family [15]. This variation in sensitivity appears to correlate with differences in biotransformation enzyme expression and antioxidant defense systems among fish species.
Environmental occurrence patterns show that both compounds are frequently detected together in urban runoff, with 6-PPDQ typically present at lower concentrations than 4-hydroxydiphenylamine due to its more rapid formation and subsequent transformation processes [8]. The environmental persistence of 4-hydroxydiphenylamine (aquatic half-life 5-80 hours depending on pH) exceeds that of the parent compound 6-PPD (half-life 3.4-8 hours) but remains substantially lower than 6-PPDQ (half-life 33 hours under similar conditions) [17].
The bioaccumulation potential differs significantly between the compounds, with 4-hydroxydiphenylamine showing low bioaccumulation (BCF less than 1000) due to its moderate water solubility and efficient biotransformation, while 6-PPDQ demonstrates variable bioaccumulation depending on species-specific metabolic capabilities [4]. The presence of reactive functional groups in both compounds facilitates their conjugation with endogenous molecules, limiting their potential for biomagnification through aquatic food webs.
Corrosive;Irritant